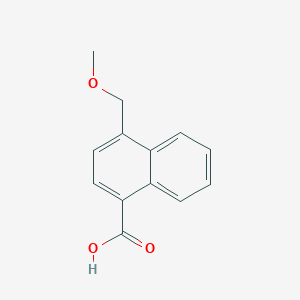
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde
Overview
Description
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a pyridine ring and a carbaldehyde group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with pyridine-3-carbaldehyde under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, primary amines in ethanol.
Major Products Formed
Oxidation: 8-Methyl-2-(pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(pyridin-3-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde involves its interaction with various molecular targets:
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carbaldehyde: Lacks the methyl and pyridine substituents, making it less versatile in chemical reactions.
2-Methylquinoline-3-carbaldehyde: Similar structure but without the pyridine ring, leading to different biological activities.
8-Methylquinoline-3-carbaldehyde: Lacks the pyridine ring, affecting its ability to interact with certain biological targets.
Uniqueness
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde is unique due to its combination of a quinoline core, a pyridine ring, and a carbaldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
8-methyl-2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O/c1-11-4-2-5-12-8-14(10-19)16(18-15(11)12)13-6-3-7-17-9-13/h2-10H,1H3 |
InChI Key |
KKYZJJKFPVHXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)






![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)



